molecular formula C22H20N4O3 B2798233 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide CAS No. 862810-72-8

4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

Cat. No.: B2798233
CAS No.: 862810-72-8
M. Wt: 388.427
InChI Key: RJVMATPZHVJQQX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group attached to a 2-methoxyphenyl scaffold. The phenyl ring is further functionalized at the 5-position with an imidazo[1,2-a]pyrimidin-2-yl moiety. The ethoxy group at the para position of the benzamide may influence lipophilicity and metabolic stability, while the methoxy group on the phenyl ring could modulate electronic properties and binding interactions .

Properties

IUPAC Name

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMATPZHVJQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Benzamide Core

The following analogs share the N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide scaffold but differ in substituents on the benzoyl group:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Data References
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide 4-tert-butyl C25H26N4O2 438.50 Increased steric bulk; potential for enhanced hydrophobic interactions.
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide 4-CF3 C21H15F3N4O2 412.36 Higher electronegativity; may improve metabolic stability and target affinity.
2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide 2,6-difluoro C20H14F2N4O2 380.35 Reduced logP (XLogP = 3.8); enhanced solubility and hydrogen-bonding capacity.
2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide 2-bromo (phenyl ring) C20H15BrN4O 407.27 Bromine substitution may enhance halogen bonding or serve as a synthetic handle.

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : The 4-tert-butyl analog introduces steric hindrance, which could limit binding in compact active sites but enhance selectivity .

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